molecular formula C33H31BF2N4O6S B1667853 Bdy 650-X, SE CAS No. 235439-04-0

Bdy 650-X, SE

Cat. No.: B1667853
CAS No.: 235439-04-0
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
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Description

Bdy 650-X, SE: is a fluorescent dye belonging to the boron-dipyrromethene family. It is widely used for labeling amines due to its high fluorescence quantum yield and high extinction coefficient. This compound is particularly valued for its far-red emission, making it ideal for applications in fluorescence microscopy and other imaging techniques.

Mechanism of Action

Target of Action

BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye . Its primary targets are amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

This compound interacts with its targets (amines) through a reactive group known as NHS ester . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The interaction results in the labeling of amines, making them visible under specific light conditions .

Pharmacokinetics

It is known that the compound is soluble to 100 mm in dmso , which suggests it has good solubility.

Result of Action

The primary result of this compound’s action is the labeling of amines . This labeling makes amines visible under specific light conditions, which can be useful in various research and diagnostic applications. For instance, the hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes . It also exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

The action of this compound is relatively insensitive to pH change , suggesting that it can function effectively in a variety of biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bdy 650-X, SE involves the reaction of boron-dipyrromethene with an amine-reactive group, typically an N-hydroxysuccinimide ester. The reaction is carried out under mild conditions to preserve the integrity of the fluorescent dye. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90%.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored at low temperatures to maintain its stability and fluorescence properties.

Chemical Reactions Analysis

Types of Reactions: Bdy 650-X, SE primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This allows it to react with primary amines to form stable amide bonds.

Common Reagents and Conditions:

    Reagents: Primary amines, N-hydroxysuccinimide ester

    Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH

Major Products: The major product of the reaction between this compound and primary amines is a fluorescently labeled amine, which can be used in various biological and chemical assays.

Scientific Research Applications

Chemistry: Bdy 650-X, SE is used in the development of fluorescent probes and sensors. Its high fluorescence quantum yield and stability make it ideal for detecting and quantifying various chemical species.

Biology: In biological research, this compound is used for labeling proteins, nucleic acids, and other biomolecules. Its far-red emission allows for minimal interference with other fluorescent labels, enabling multiplexing in imaging studies.

Medicine: this compound is used in diagnostic imaging and therapeutic monitoring. Its ability to label specific biomolecules makes it valuable in tracking disease progression and treatment efficacy.

Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic kits. Its stability and high fluorescence make it suitable for use in various analytical devices.

Comparison with Similar Compounds

    Cy5: Another far-red fluorescent dye, but with different spectral properties.

    Alexa Fluor 647: Known for its high brightness and photostability.

    Bodipy 630/650-X: Similar in structure but with slightly different emission properties.

Uniqueness: Bdy 650-X, SE is unique due to its seven-atom aminohexanoyl spacer, which reduces potential interactions between the fluorophore and the conjugated biomolecule. This feature enhances its performance in labeling lipids and cell membranes, making it particularly valuable in fluorescence polarization assays and two-photon excitation microscopy.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXFTJLAKSQSR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32BF2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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